molecular formula C7H10N2O B1485513 trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2165539-27-3

trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No. B1485513
CAS RN: 2165539-27-3
M. Wt: 138.17 g/mol
InChI Key: YAGZXGUYMVHCIU-RNFRBKRXSA-N
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Description

Trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol (TPCB) is a cyclic ether compound that has been studied for its potential medicinal applications. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. TPCB is a relatively new compound and its exact mechanism of action is still being studied.

Scientific Research Applications

Schiff Bases and Coordination Chemistry

A study by Barz, Rauch, and Thiel (1997) describes the transformation of "trans-2-(pyrazol-1-yl)cyclohexan-1-ol" into an amino group, leading to the synthesis of new Schiff bases with potential applications in enantioselective catalysis. These compounds demonstrated unique stereochemical flexibility and asymmetric arrangements when coordinated with metals like Pd(II), Re(I), and Re(V), indicating their potential in creating chiral catalytic sites (Barz, Rauch, & Thiel, 1997).

Kinetic Resolution and Catalysis

Barz, Herdtweck, and Thiel (1996) conducted a study on the kinetic resolution of "trans-2-(1-pyrazolyl)cyclohexan-1-ol" using lipase B from Candida antarctica. This research demonstrated the enzyme's ability to selectively acylate racemic mixtures, providing insights into the synthesis of enantiomerically pure compounds, which could have implications for pharmaceutical synthesis and chiral catalysis (Barz, Herdtweck, & Thiel, 1996).

Photophysical and Quantum Chemical Analysis

Mati, Sarkar, Sarkar, and Bhattacharya (2012) investigated the spectral response of geometrical isomers of a biologically significant pyrazoline derivative encapsulated in β-cyclodextrin nanocavities. This study provided insights into the solvatochromic behavior of these isomers, highlighting their potential in developing sensitive probes for studying microenvironments (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Coordination Chemistry of Cycloalkanes

Another study by Barz, Herdtweck, and Thiel (1998) explored the coordination chemistry of "trans-2-pyrazol-1-ylcyclohexan-1-ol" and derivatives with transition metals. The research highlighted the synthesis, spectroscopic features, and solid-state structures of metal complexes, underscoring the role of cycloalkane backbones in dictating ligand arrangements and potential applications in material science (Barz, Herdtweck, & Thiel, 1998).

properties

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZXGUYMVHCIU-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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